molecular formula C10H8N2O B11915871 2-(Hydroxymethyl)-1H-indole-7-carbonitrile

2-(Hydroxymethyl)-1H-indole-7-carbonitrile

Cat. No.: B11915871
M. Wt: 172.18 g/mol
InChI Key: ZPLTZMHJHHGGPE-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1H-indole-7-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a hydroxymethyl group at the second position and a carbonitrile group at the seventh position of the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1H-indole-7-carbonitrile typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Nitrile Introduction: The carbonitrile group can be introduced via a cyanation reaction using reagents such as cyanogen bromide or sodium cyanide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1H-indole-7-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: 2-(Formyl)-1H-indole-7-carbonitrile, 2-(Carboxyl)-1H-indole-7-carbonitrile.

    Reduction: 2-(Hydroxymethyl)-1H-indole-7-amine.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(Hydroxymethyl)-1H-indole-7-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1H-indole-7-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carbonitrile groups play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)-1H-indole-3-carbonitrile
  • 2-(Hydroxymethyl)-1H-indole-5-carbonitrile
  • 2-(Hydroxymethyl)-1H-indole-6-carbonitrile

Uniqueness

2-(Hydroxymethyl)-1H-indole-7-carbonitrile is unique due to the specific positioning of the hydroxymethyl and carbonitrile groups, which influence its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit distinct biological activities and synthetic utility.

Biological Activity

2-(Hydroxymethyl)-1H-indole-7-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory effects. This article aims to summarize the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound features an indole ring substituted with a hydroxymethyl group at the 2-position and a carbonitrile group at the 7-position. This unique configuration contributes to its biological interactions.

Biological Activity Overview

Recent studies have highlighted various biological activities associated with indole derivatives, particularly focusing on anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds containing the indole moiety exhibit significant anticancer effects. For example, studies have shown that certain indole derivatives can induce apoptosis in cancer cells through mechanisms such as caspase activation and cell cycle arrest.

  • Cytotoxicity Studies : The cytotoxic effects of various indole derivatives were evaluated against different cancer cell lines. For instance, one study reported IC50 values ranging from 6.76 µg/mL to over 200 µg/mL against colorectal carcinoma (HCT116) and lung carcinoma (A549) cell lines, suggesting that modifications in the indole structure can enhance selectivity and potency against specific cancers .
CompoundCell LineIC50 (µg/mL)Mechanism of Action
7fHCT1166.76Apoptosis induction via caspase activation
7dHCT11643Moderate cytotoxicity
7aHCT11693.1Moderate activity
7fA549193.93Lower efficacy compared to HCT116

Antimicrobial Activity

Indole derivatives also display notable antimicrobial properties. A study evaluating various synthesized alkaloids reported moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective inhibition .

  • Antibacterial Efficacy : The MIC values for selected compounds ranged from 4.69 µM against Bacillus subtilis to higher values against other strains, demonstrating the potential of indole derivatives as antimicrobial agents.
Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli2.33

The mechanisms by which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of apoptotic pathways through caspase enzymes has been observed, particularly in cancer cell lines.
  • Cell Cycle Arrest : Certain derivatives have been shown to disrupt the cell cycle, leading to reduced proliferation in tumor cells.
  • Antimicrobial Action : The interaction with bacterial cell membranes and inhibition of essential metabolic pathways contribute to its antimicrobial effects.

Case Studies

Several case studies have documented the efficacy of indole derivatives in preclinical settings:

  • Study on Anticancer Activity : A series of indole derivatives were tested against HCT116 cells, revealing that compound 7f not only exhibited the lowest IC50 but also enhanced caspase production significantly, indicating a robust apoptotic response .
  • Evaluation of Antimicrobial Properties : Another study focused on the antibacterial activity of synthesized alkaloids derived from indoles, demonstrating promising results against multiple bacterial strains .

Properties

Molecular Formula

C10H8N2O

Molecular Weight

172.18 g/mol

IUPAC Name

2-(hydroxymethyl)-1H-indole-7-carbonitrile

InChI

InChI=1S/C10H8N2O/c11-5-8-3-1-2-7-4-9(6-13)12-10(7)8/h1-4,12-13H,6H2

InChI Key

ZPLTZMHJHHGGPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)C#N)NC(=C2)CO

Origin of Product

United States

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